molecular formula C13H15N3O B1480812 (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol CAS No. 2097957-72-5

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B1480812
CAS No.: 2097957-72-5
M. Wt: 229.28 g/mol
InChI Key: LIFYNRGCGSMWIT-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, also known as CPMP, is a synthetic compound derived from pyridine and pyrazole. It is a colorless, crystalline solid with a melting point of 120°C, and is soluble in water and other organic solvents. CPMP has a wide range of applications in scientific research, including its use as a ligand in the synthesis of metal complexes, as a reagent in organic synthesis, and as a catalyst in the synthesis of organic molecules. Furthermore, CPMP has been studied for its biochemical and physiological effects, and for its potential applications in laboratory experiments.

Scientific Research Applications

Chemical Inhibition and Metabolic Studies

This compound and its derivatives, particularly pyrazole derivatives, have been explored for their roles in inhibiting cytochrome P450 isoforms in human liver microsomes. Such inhibitors are crucial for understanding drug-drug interactions and the metabolism of pharmaceutical substances. Pyrazoles, including closely related structures, exhibit potential in deciphering the involvement of specific CYP isoforms due to their selectivity and potency as inhibitors (Khojasteh et al., 2011).

Synthesis and Bioevaluation of Novel Derivatives

Pyrazole derivatives are synthesized for their significant agrochemical and pharmaceutical activities. Novel synthetic strategies and the bioevaluation of these derivatives highlight their importance in developing compounds with antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Role in Heterocyclic Chemistry

The compound's structure, being part of the broader class of pyrazoles, is pivotal in heterocyclic chemistry. Pyrazoles are core structures in many compounds exhibiting diverse biological and chemical properties. Research emphasizes the synthetic versatility of pyrazoles and their analogues for generating novel compounds with a wide range of applications (Boča et al., 2011).

Contribution to Multi-Component Reactions

The chemistry of pyrazoles, including compounds with similar structures to (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, is integral to multi-component reactions (MCRs). These reactions are an eco-friendly approach for the synthesis of complex molecules, indicating the compound's relevance in green chemistry and the synthesis of heterocycles (Dhanalakshmi et al., 2021).

Insights into Kinase Inhibition

Pyrazolo[3,4-b]pyridine kinase inhibitors, with structures similar to the compound , have been extensively studied for their ability to interact with kinases in multiple binding modes. This scaffold's versatility highlights its potential for designing kinase inhibitors with significant therapeutic applications (Wenglowsky, 2013).

Biochemical Analysis

Biochemical Properties

(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products . These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with wide-ranging applications in medicinal chemistry .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with cyclopropanases involves the formation of key intermediates such as carbocations, carbanions, or carbon radicals, which are essential for the biosynthesis of cyclopropane .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

Properties

IUPAC Name

[2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h1-2,5-7,10,17H,3-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFYNRGCGSMWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.